molecular formula C18H21N5O2 B10760789 2,4-Diamino-6-[N-(2',5'-dimethoxybenzyl)-N-methylamino]quinazoline

2,4-Diamino-6-[N-(2',5'-dimethoxybenzyl)-N-methylamino]quinazoline

Cat. No.: B10760789
M. Wt: 339.4 g/mol
InChI Key: YBJANOUTWRTBDK-UHFFFAOYSA-N
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Description

2,4-Diamino-6-[N-(2’,5’-dimethoxybenzyl)-N-methylamino]quinazoline is a synthetic organic compound belonging to the class of quinazolinamines. This compound is characterized by a quinazoline core substituted with amino groups at positions 2 and 4, and a dimethoxybenzyl-methylamino group at position 6. It is of interest in various fields of scientific research due to its unique chemical structure and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Diamino-6-[N-(2’,5’-dimethoxybenzyl)-N-methylamino]quinazoline typically involves multi-step organic reactions

    Formation of Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors such as anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of Amino Groups: The amino groups at positions 2 and 4 can be introduced via nitration followed by reduction or direct amination reactions using reagents like ammonia or amines.

    Substitution at Position 6: The dimethoxybenzyl-methylamino group can be introduced through nucleophilic substitution reactions. This involves the reaction of the quinazoline intermediate with 2,5-dimethoxybenzyl chloride and methylamine under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2,4-Diamino-6-[N-(2’,5’-dimethoxybenzyl)-N-methylamino]quinazoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially reducing any nitro groups to amino groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the amino groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, amines, and other nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce fully reduced quinazoline derivatives.

Scientific Research Applications

2,4-Diamino-6-[N-(2’,5’-dimethoxybenzyl)-N-methylamino]quinazoline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting dihydrofolate reductase.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,4-Diamino-6-[N-(2’,5’-dimethoxybenzyl)-N-methylamino]quinazoline involves its interaction with specific molecular targets. One known target is dihydrofolate reductase, an enzyme involved in the folate pathway. By inhibiting this enzyme, the compound can disrupt DNA synthesis and cell proliferation, which is particularly useful in cancer treatment.

Comparison with Similar Compounds

Similar Compounds

    2,4-Diaminoquinazoline: Lacks the dimethoxybenzyl-methylamino substituent, making it less complex.

    6-Methylaminoquinazoline: Similar core structure but different substitution pattern.

    2,4-Diamino-6-methoxyquinazoline: Contains a methoxy group instead of the dimethoxybenzyl-methylamino group.

Uniqueness

2,4-Diamino-6-[N-(2’,5’-dimethoxybenzyl)-N-methylamino]quinazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dimethoxybenzyl-methylamino group enhances its interaction with biological targets and may improve its pharmacokinetic properties.

This detailed overview provides a comprehensive understanding of 2,4-Diamino-6-[N-(2’,5’-dimethoxybenzyl)-N-methylamino]quinazoline, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C18H21N5O2

Molecular Weight

339.4 g/mol

IUPAC Name

6-N-[(2,5-dimethoxyphenyl)methyl]-6-N-methylquinazoline-2,4,6-triamine

InChI

InChI=1S/C18H21N5O2/c1-23(10-11-8-13(24-2)5-7-16(11)25-3)12-4-6-15-14(9-12)17(19)22-18(20)21-15/h4-9H,10H2,1-3H3,(H4,19,20,21,22)

InChI Key

YBJANOUTWRTBDK-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=C(C=CC(=C1)OC)OC)C2=CC3=C(C=C2)N=C(N=C3N)N

Origin of Product

United States

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